Technical Profile: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Technical Profile: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Topic: Technical Profile & Synthesis Guide: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary & Chemical Identity
Compound Name: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
CAS Number: Not Widely Indexed (Custom Synthesis Intermediate)
Molecular Formula:
Strategic Significance
This compound represents a high-value "privileged scaffold" in medicinal chemistry. It combines a reactive aldehyde handle (for reductive aminations or heterocycle formation) with a piperazine linker—a classic pharmacophore found in antipsychotics, antihistamines, and kinase inhibitors. The presence of the ortho-fluorine atom is critical; it modulates metabolic stability (blocking metabolic soft spots) and influences the conformation of the aldehyde group through intramolecular electrostatic interactions.
Note on Precursors: This guide details the synthesis using 1-Benzylpiperazine (CAS: 2759-28-6) and 2,6-Difluorobenzaldehyde (CAS: 437-81-0).
-
Compliance Warning: 1-Benzylpiperazine (BZP) is a controlled substance in several jurisdictions (e.g., Schedule I in the US) due to its recreational stimulant properties. Researchers must verify local regulatory compliance before procurement.
Synthesis Strategy: Nucleophilic Aromatic Substitution ( )
The most robust route to this scaffold is the regioselective nucleophilic aromatic substitution of 2,6-difluorobenzaldehyde.
The Mechanistic Logic
The reaction relies on the electronic properties of the 2,6-difluorobenzaldehyde core. The aldehyde group is strongly electron-withdrawing (
-
Activation: The carbonyl dipole pulls electron density from the ring, making the C-F carbons electrophilic.
-
Regioselectivity: While both C2 and C6 are initially equivalent, the reaction is highly selective for mono-substitution . Once the first piperazine amine substitutes a fluorine, the resulting aniline-like nitrogen donates electron density into the ring via resonance. This deactivates the ring toward a second nucleophilic attack, preventing the formation of the disubstituted byproduct.
Reaction Scheme Visualization
Caption: Figure 1.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale , suitable for initial validation and library generation.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 2,6-Difluorobenzaldehyde | 142.08 | 1.0 | 1.42 g | Substrate |
| 1-Benzylpiperazine | 176.26 | 1.1 | 1.94 g | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base (HF Scavenger) |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Workflow
1. Reaction Setup:
-
Charge a 100 mL round-bottom flask with 2,6-Difluorobenzaldehyde (1.42 g) and anhydrous DMF (20 mL).
-
Add Potassium Carbonate (2.76 g). The base must be finely ground to maximize surface area.
-
Add 1-Benzylpiperazine (1.94 g) dropwise while stirring.
-
Expert Insight: Although the reaction is not highly exothermic, dropwise addition prevents localized high concentrations that could favor side reactions.
-
2. Execution:
-
Heat the mixture to 80°C under an inert atmosphere (
or Ar). -
Monitor by TLC (Hexane:EtOAc 3:1). The starting aldehyde (
) should disappear, and a fluorescent product spot ( ) will appear. -
Reaction time is typically 4–6 hours .
3. Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product and remove DMF.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layer with brine (2 x 20 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
4. Purification:
-
The crude oil often solidifies upon standing.
-
Recrystallization: Dissolve in minimal hot Ethanol and cool to 4°C.
-
Flash Chromatography: If oil persists, purify on silica gel using a gradient of 0-20% EtOAc in Hexanes.
Process Validation Flowchart
Caption: Figure 2. Operational workflow for the synthesis and isolation of the target compound.
Analytical Characterization (Expected Data)
To validate the structure, the following spectral signatures must be confirmed:
-
NMR (400 MHz,
):- 10.2 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.
- 7.2–7.4 ppm (m, 5H, Ph -H): Benzyl aromatic protons.
- 6.5–7.5 ppm (m, 3H, Ar-H): Fluorobenzaldehyde core protons. Look for splitting patterns (dd or td) due to H-F coupling.
- 3.6 ppm (s, 2H, N-CH2 -Ph): Benzylic methylene.
- 3.1–2.6 ppm (m, 8H, Piperazine): Two sets of triplets/multiplets.
-
NMR:
-
Single peak around
-110 to -120 ppm. The disappearance of the starting material's signal (often a triplet or distinct shift) confirms conversion.
-
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Look for the characteristic M+1 peak.
-
Applications in Drug Discovery
This molecule serves as a versatile "Lego block" in medicinal chemistry:
-
Reductive Amination: The aldehyde is easily converted to a secondary amine using
and various amines, creating a "Head-Linker-Tail" architecture common in GPCR ligands. -
Heterocycle Formation: Condensation with hydrazines or amidines can yield indazoles or quinazolines, embedding the piperazine motif into a rigid bicyclic core.
-
PROTAC Linkers: The benzyl group can be deprotected (hydrogenolysis,
) to reveal the secondary piperazine amine, which can then be attached to E3 ligase ligands.
References
-
Reagent Source : 2,6-Difluorobenzaldehyde (CAS 437-81-0).[2] PubChem. Available at: [Link]
-
Reagent Source : 1-Benzylpiperazine (CAS 2759-28-6).[2] PubChem. Available at: [Link]
- Methodology: Evaluation of regioselectivity in polyfluorinated benzaldehydes. General Protocol derived from standard organic synthesis practices for ortho-amino benzaldehydes. (See: Organic Process Research & Development guidelines for scale-up).
-
Safety : "Benzylpiperazine (BZP) Drug Profile." European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]
